3-O-ベンジル-D-グリセリン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

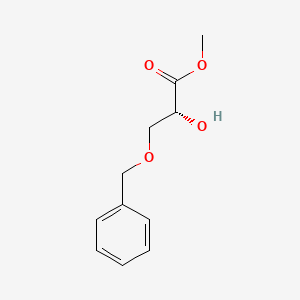

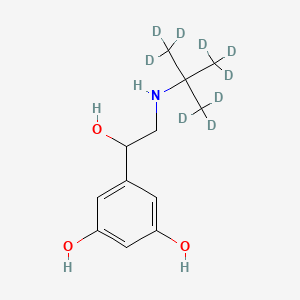

(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, also known as (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.229. The purity is usually 95%.

BenchChem offers high-quality (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

バイオテクノロジー合成

「3-O-ベンジル-D-グリセリン酸メチル」は、特定の化合物のバイオテクノロジー合成に使用できる可能性があります。 例えば、ある研究では、二機能性グリコシドホスホリラーゼによる2-O-α-d-グルコシル-d-グリセリン酸の高収率合成が報告されています . ショ糖活性グルコシルグリセリン酸ホスホリラーゼの多機能性を利用して、ショ糖とd-グリセリン酸から2-O-α-d-グルコシル-d-グリセリン酸を高収率かつ迅速に合成することができます .

プロテオミクス研究

「3-O-ベンジル-D-グリセリン酸メチル」は、プロテオミクス研究にも使用されています . プロテオミクスは、特にタンパク質の構造と機能に関する大規模なタンパク質研究です。 この化合物は、タンパク質の構造、相互作用、機能の研究に使用できる可能性があります .

生化学研究

「3-O-ベンジル-D-グリセリン酸メチル」は、さまざまな生化学研究アプリケーションで使用できる生化学物質です . 生化学研究は、生きた生物に起こる化学物質と生命過程の研究を伴います .

作用機序

Target of Action

It is known that similar compounds play a role in the phosphorylated pathway of l-serine biosynthesis .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through concerted mechanisms .

Biochemical Pathways

Methyl 3-O-Benzyl-D-glycerate may be involved in the phosphorylated pathway of L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .

Pharmacokinetics

It is known that the compound is soluble in dichloromethane and methanol , which may influence its bioavailability.

Result of Action

It is known that similar compounds play a role in the production of l-serine, a nonessential amino acid used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .

Action Environment

Environmental factors such as pH and ionic strength can influence the structure of similar compounds, which in turn can affect their action, efficacy, and stability

生化学分析

Biochemical Properties

The role of Methyl 3-O-Benzyl-D-glycerate in biochemical reactions is not well-documented. It is known that D-glycerate, a similar compound, is involved in various biochemical reactions. For instance, D-glycerate 3-kinase (GLYK) catalyzes the concluding reaction of the photorespiratory C2 cycle . This pathway is an indispensable ancillary metabolic pathway to the photosynthetic C3 cycle that enables land plants to grow in an oxygen-containing atmosphere .

Cellular Effects

The specific cellular effects of Methyl 3-O-Benzyl-D-glycerate are currently unknown due to limited research. Related compounds such as D-glycerate have been studied. For example, 3-Phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first step in the serine biosynthesis pathway, has been found to be upregulated in many tumor types . This suggests that compounds involved in similar pathways could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Methyl 3-O-Benzyl-D-glycerate is not well understood due to limited research. Related compounds such as D-glycerate have been studied. For instance, D-glycerate 3-kinase (GLYK) catalyzes the phosphorylation of glycerate to form 3-phosphoglycerate . This reaction is part of the photorespiratory C2 cycle, an essential metabolic pathway in plants .

Metabolic Pathways

D-glycerate, a similar compound, is known to be involved in the photorespiratory C2 cycle . In this pathway, D-glycerate 3-kinase (GLYK) catalyzes the phosphorylation of glycerate to form 3-phosphoglycerate .

特性

IUPAC Name |

methyl (2R)-2-hydroxy-3-phenylmethoxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBWWWIGOQIBMS-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](COCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)

![3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt](/img/structure/B563089.png)